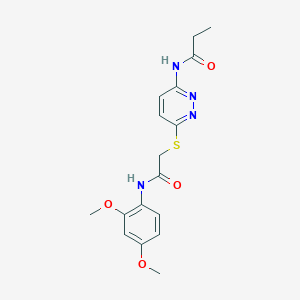

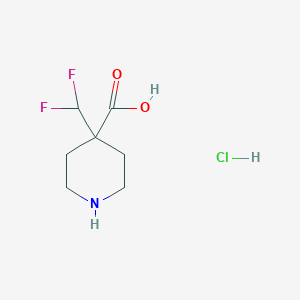

![molecular formula C15H10F3IN2 B2916231 6-碘-8-甲基-2-[3-(三氟甲基)苯基]咪唑并[1,2-a]吡啶 CAS No. 478040-60-7](/img/structure/B2916231.png)

6-碘-8-甲基-2-[3-(三氟甲基)苯基]咪唑并[1,2-a]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Imidazopyridine is an important fused bicyclic 5–6 heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .

Synthesis Analysis

Imidazopyridine can be synthesized from easily available chemicals . The synthesis of this scaffold employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A recent review highlights the most effective protocols for metal-free direct synthesis of imidazopyridines .Molecular Structure Analysis

The molecular structure of “6-Iodo-8-methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine” is characterized by a fused bicyclic 5–6 heterocycle .Chemical Reactions Analysis

The synthesis of imidazopyridines is based on the condensation of 2-aminopyridine with various substrates, mainly carbonyl compounds or alkenes . Other methods include treating 2-aminopyridines with α-haloketones in polar organic solvents .科学研究应用

Antituberculosis Agent Development

Imidazo[1,2-a]pyridine derivatives have been identified as promising scaffolds in the development of new antituberculosis agents. These compounds have shown significant activity against multidrug-resistant and extensively drug-resistant strains of tuberculosis (TB). The structural modification at the C2 and C6 positions, like in the case of 6-Iodo-8-methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine, can lead to improved potency against TB .

Medicinal Chemistry

The core structure of imidazo[1,2-a]pyridine is recognized for its wide range of applications in medicinal chemistry. It serves as a “drug prejudice” scaffold, meaning it is often used as a starting point for the development of new drugs due to its favorable properties .

Organic Synthesis

In organic synthesis, the compound is valuable for constructing diverse heterocyclic scaffolds. Its reactivity allows for various functionalizations, which is essential for creating complex molecules with potential pharmacological activities .

Nanomedicine

While specific applications of this compound in nanomedicine are not directly cited, the broader class of imidazo[1,2-a]pyridines has been explored in the field. Researchers with experience in nanomedicine are investigating these compounds for their potential use in novel drug delivery systems and therapeutic agents .

Radical Reactions and Functionalization

The compound’s structure is amenable to radical reactions, which are useful for direct functionalization. This is particularly important in the development of new pharmaceuticals where specific functional groups can impart desired biological activities .

Drug Discovery

Imidazo[1,2-a]pyridine derivatives are explored in drug discovery for their potential to act as lead compounds. Their structural features make them suitable candidates for further optimization in the drug development process .

Material Science

The imidazo[1,2-a]pyridine moiety is also useful in material science due to its structural character. It can be incorporated into various materials for improved properties or functionalities .

Environmental Chemistry

The compound’s synthesis and functionalization methods are being developed to be more environmentally friendly, such as solvent-free and catalyst-free conditions, which is crucial in green chemistry initiatives .

作用机制

Target of Action

Imidazole-containing compounds, which include this compound, are known to exhibit a broad range of biological activities . They have been used in the development of new drugs for various diseases .

Mode of Action

Imidazole derivatives are known to interact with various biological targets, leading to changes in cellular processes

Biochemical Pathways

Imidazole derivatives are known to affect a variety of biochemical pathways due to their broad range of biological activities

Pharmacokinetics

Imidazole derivatives are known to have diverse pharmacokinetic properties, which can impact their bioavailability

Result of Action

Imidazole derivatives are known to have a variety of effects at the molecular and cellular level due to their broad range of biological activities

属性

IUPAC Name |

6-iodo-8-methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F3IN2/c1-9-5-12(19)7-21-8-13(20-14(9)21)10-3-2-4-11(6-10)15(16,17)18/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCWMTPMTNZVJLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN2C1=NC(=C2)C3=CC(=CC=C3)C(F)(F)F)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F3IN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Iodo-8-methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

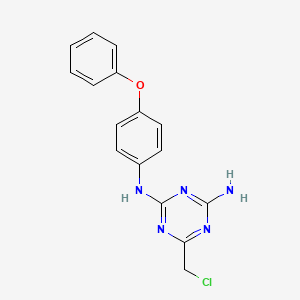

![2-fluoro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2916157.png)

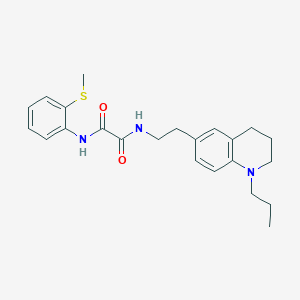

![N-[4-(tert-butylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide](/img/structure/B2916162.png)

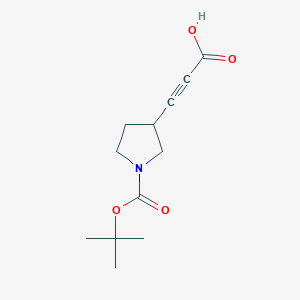

![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(oxan-4-yl)methanone](/img/structure/B2916163.png)

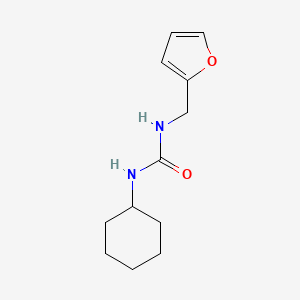

![[4-(3-Fluorophenyl)oxan-4-yl]methanamine;hydrochloride](/img/structure/B2916165.png)

![2-(4-Benzoylbenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2916166.png)

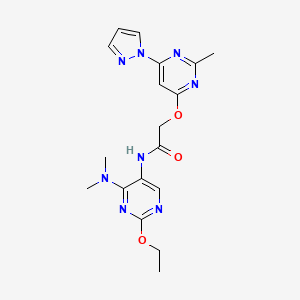

![N-(furan-2-ylmethyl)-1-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2916167.png)

![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N'-(6-methylbenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2916171.png)